4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
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Overview
Description
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol is an aromatic heterocyclic compound with the empirical formula C7H5FN2S2 and a molecular weight of 200.26 g/mol . This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminothiophenol with 4-fluoroaniline in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to facilitate the cyclization process. Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . In cancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antifungal and antibacterial properties.
6-Aminobenzothiazole: Used in the synthesis of dyes and pigments.
2-Amino-6-nitrobenzothiazole: Exhibits significant antitubercular activity.
The uniqueness of this compound lies in its fluorine substitution, which enhances its biological activity and stability compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C7H5FN2S2 |
---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-amino-7-fluoro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5FN2S2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,9H2,(H,10,11) |
InChI Key |
SANPYYKDGIFRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)NC(=S)S2)F |
Origin of Product |
United States |
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